2-Bromo-5-chlorophenyl Isothiocyanate
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Overview
Description
The compound identified by the code “MFCD22557658” is a chemical entity with significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD22557658” involves a series of chemical reactions that require precise control of reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of “MFCD22557658” is scaled up using large reactors and automated systems. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and quality. The use of advanced technologies, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: “MFCD22557658” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving “MFCD22557658” include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired transformation.
Major Products: The major products formed from the reactions of “MFCD22557658” depend on the specific reagents and conditions used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structure and purity.
Scientific Research Applications
“MFCD22557658” has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activity and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “MFCD22557658” involves its interaction with specific molecular targets and pathways. The compound binds to these targets, leading to a series of biochemical reactions that result in its observed effects. The detailed understanding of these interactions is crucial for developing new applications and improving the efficacy of the compound.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “MFCD22557658” include those with comparable chemical structures and properties. These compounds are often used as references or controls in scientific studies to highlight the unique features of “MFCD22557658”.
Uniqueness: The uniqueness of “MFCD22557658” lies in its specific chemical structure and the resulting properties. These unique features make it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
1-bromo-4-chloro-2-isothiocyanatobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-6-2-1-5(9)3-7(6)10-4-11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTCVUJKNWQBJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C=S)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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